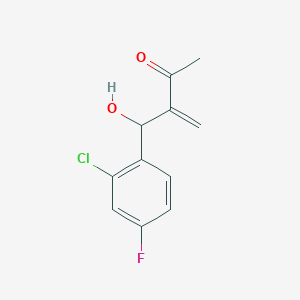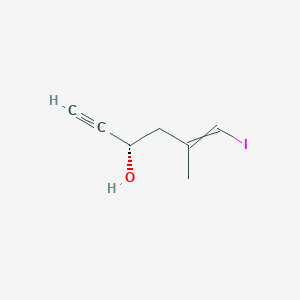
(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol: is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a triple bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhex-5-en-1-yne.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which may involve the use of reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry:
Material Science: The compound is employed in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
(3S)-6-bromo-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a bromine atom instead of iodine.
(3S)-6-chloro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a chlorine atom instead of iodine.
(3S)-6-fluoro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol imparts unique reactivity and properties compared to its halogenated analogs
Properties
CAS No. |
918313-70-9 |
|---|---|
Molecular Formula |
C7H9IO |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C7H9IO/c1-3-7(9)4-6(2)5-8/h1,5,7,9H,4H2,2H3/t7-/m1/s1 |
InChI Key |
WJRBHPKEVSMBGO-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=CI)C[C@@H](C#C)O |
Canonical SMILES |
CC(=CI)CC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
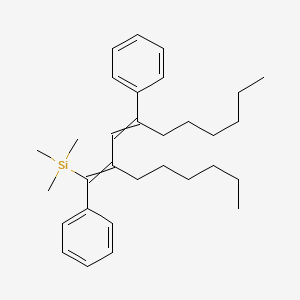
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
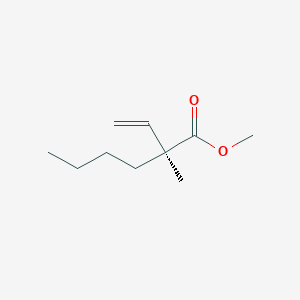
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
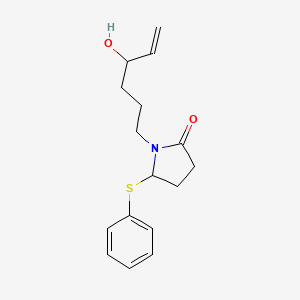
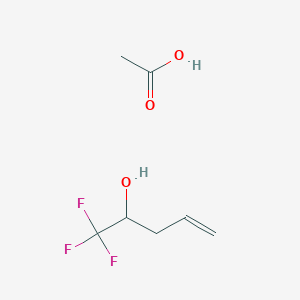
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
